Methylsulfonyl vs. Ethylsulfonyl: Sulfonyl Chain Length Modulates Cytotoxicity and ERα Affinity in Indole-Benzimidazole Series
In the closely related indole-benzimidazole series, methylsulfonyl derivatives exhibit distinctive cytotoxicity profiles compared to their ethylsulfonyl counterparts. The published structure-activity relationship (SAR) study demonstrated that sulfonyl side chain modifications themselves influence ERα binding levels, with some candidate derivatives showing varying viability versus ERα affinity correlations across methyl- and ethyl-sulfonyl series [1]. For CAS 886922-43-6 specifically, the methylsulfonyl group (MW 355.4) confers a 14 Da lower molecular weight compared to its direct ethylsulfonyl analog CAS 886924-05-6 (MW 369.4) [2], which may translate into improved ligand efficiency indices. The correlation analysis between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed both effective and consistent R1/R2 substitutions as well as derivatives where the sulfonyl chain identity produced divergent biological outcomes [1].
| Evidence Dimension | Sulfonyl substituent effect on anticancer cytotoxicity profile in indole-benzimidazole series |
|---|---|
| Target Compound Data | Methylsulfonyl substituent (CAS 886922-43-6); MW 355.4; indoline core |
| Comparator Or Baseline | Ethylsulfonyl indole-benzimidazole derivatives (series from Karadayi et al. 2021); ethylsulfonyl-indoline analog CAS 886924-05-6 (MW 369.4) |
| Quantified Difference | 14 Da molecular weight reduction; distinctive cytotoxicity vs. ERα affinity correlations observed across methyl- vs. ethyl-sulfonyl series in indole-benzimidazole scaffold |
| Conditions | SAR correlation analysis of cell viability and ERα affinity data from MCF-7, HEPG2, and MDA-MB-231 cell lines (Karadayi et al., New J. Chem., 2021) |
Why This Matters
The methylsulfonyl group provides a smaller, less lipophilic sulfonyl substituent than ethylsulfonyl, which can affect both target binding and ADME properties; procurement decisions for SAR expansion or lead optimization must account for this chain-length-dependent pharmacology.
- [1] Karadayi FZ, Yaman M, Kisla MM, Konu O, Ates-Alagoz Z. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New J. Chem., 2021, 45, 9010-9019. DOI: 10.1039/D1NJ01019K View Source
- [2] ChemSrc. 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone, CAS 886924-05-6, MW 369.4. https://m.chemsrc.com/cas/886924-05-6_2118994.html View Source
